An In-depth Technical Guide to the Spectral Data of (Trimethylsilyl)methyl Acetate
An In-depth Technical Guide to the Spectral Data of (Trimethylsilyl)methyl Acetate
This guide provides a comprehensive analysis of the spectral data for (trimethylsilyl)methyl acetate (CAS No. 2917-65-9), a key intermediate in organic synthesis. Designed for researchers, scientists, and professionals in drug development, this document delves into the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data of the compound, offering not just the data itself, but also the underlying principles and experimental considerations.
Introduction
(Trimethylsilyl)methyl acetate is a bifunctional molecule containing both a silyl ether and an ester moiety. This unique structure makes it a valuable building block in various chemical transformations, particularly in the introduction of the acetoxymethyl group. Accurate and thorough spectral characterization is paramount for verifying its identity, purity, and for understanding its reactivity. This guide provides an in-depth examination of its ¹H NMR, ¹³C NMR, IR, and MS spectral data, grounded in the principles of spectroscopic analysis and supported by established experimental protocols.
Molecular Structure and Spectroscopic Overview
The structure of (trimethylsilyl)methyl acetate presents distinct features that are readily identifiable by various spectroscopic techniques. The presence of a trimethylsilyl (TMS) group, a methylene bridge, an acetyl group, and an ester linkage gives rise to a characteristic set of signals in each spectrum.
Caption: 2D structure of (Trimethylsilyl)methyl acetate.
I. Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. For (trimethylsilyl)methyl acetate, both ¹H and ¹³C NMR provide unambiguous evidence for its structure.
A. ¹H NMR Spectral Data
The ¹H NMR spectrum of (trimethylsilyl)methyl acetate is characterized by three distinct singlets, reflecting the absence of proton-proton coupling between the different chemical environments.
| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |
| ~3.8 | Singlet | 2H | -O-CH₂ -Si- |
| ~2.0 | Singlet | 3H | CH₃ -C(=O)- |
| ~0.1 | Singlet | 9H | -Si(CH₃ )₃ |
Data sourced from ChemicalBook. [1]
Expertise & Experience: Interpreting the ¹H NMR Spectrum
The downfield shift of the methylene protons (~3.8 ppm) is attributed to the deshielding effect of the adjacent oxygen atom of the ester group. The singlet at ~2.0 ppm is characteristic of the methyl protons of an acetate group. The most upfield signal at ~0.1 ppm is the hallmark of the trimethylsilyl (TMS) group, where the protons are highly shielded by the electropositive silicon atom. The 2:3:9 integration ratio of these signals provides quantitative confirmation of the number of protons in each unique environment.
Trustworthiness: A Self-Validating Protocol for ¹H NMR Acquisition
A robust protocol for acquiring the ¹H NMR spectrum of (trimethylsilyl)methyl acetate ensures data quality and reproducibility.
Experimental Protocol:
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Sample Preparation: Dissolve approximately 5-10 mg of (trimethylsilyl)methyl acetate in ~0.6 mL of deuterated chloroform (CDCl₃). CDCl₃ is a suitable solvent due to its ability to dissolve the analyte and its single residual proton peak at 7.26 ppm, which does not interfere with the signals of interest.
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Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard for referencing the chemical shift scale to 0 ppm.
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Instrument Setup: Acquire the spectrum on a 300 MHz or higher field NMR spectrometer. A higher field strength provides better signal dispersion.
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Acquisition Parameters:
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Pulse Angle: 30-45 degrees to ensure adequate signal excitation without saturation.
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Relaxation Delay (d1): 1-2 seconds to allow for near-complete relaxation of the protons between scans.
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Number of Scans (ns): 8-16 scans to achieve a good signal-to-noise ratio.
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Data Processing: Apply a Fourier transform to the acquired free induction decay (FID) and phase correct the resulting spectrum. Reference the TMS peak to 0 ppm.
Caption: Workflow for ¹H NMR spectral acquisition.
B. ¹³C NMR Spectral Data
The ¹³C NMR spectrum provides complementary information, showing four distinct carbon signals corresponding to the four unique carbon environments in the molecule.
| Chemical Shift (ppm) | Assignment |
| ~170 | C =O (Ester Carbonyl) |
| ~60 | -O-C H₂-Si- |
| ~21 | C H₃-C(=O)- |
| ~-2 | -Si(C H₃)₃ |
Data sourced from ChemicalBook.
Expertise & Experience: Interpreting the ¹³C NMR Spectrum
The carbonyl carbon of the ester group is the most downfield signal at ~170 ppm, a characteristic chemical shift for this functional group. The methylene carbon attached to the oxygen appears around 60 ppm. The acetyl methyl carbon is observed at ~21 ppm. The three equivalent methyl carbons of the TMS group are highly shielded by the silicon atom, resulting in an upfield chemical shift of approximately -2 ppm.
II. Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule by detecting their characteristic vibrational frequencies. The IR spectrum of (trimethylsilyl)methyl acetate clearly indicates the presence of the ester and trimethylsilyl groups.
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~2960 | Medium | C-H stretch (in CH₃ and CH₂) |
| ~1740 | Strong | C=O stretch (Ester) |
| ~1250 | Strong | Si-CH₃ symmetric deformation |
| ~1220 | Strong | C-O stretch (Ester) |
| ~840 | Strong | Si-C stretch and CH₃ rock |
Data sourced from the NIST Chemistry WebBook.
Expertise & Experience: Interpreting the IR Spectrum
The most prominent feature in the IR spectrum is the strong absorption band around 1740 cm⁻¹, which is characteristic of the carbonyl (C=O) stretching vibration of a saturated ester. The strong bands at ~1250 cm⁻¹ and ~840 cm⁻¹ are diagnostic for the trimethylsilyl group. The band at ~1220 cm⁻¹ corresponds to the C-O stretching vibration of the ester linkage. The C-H stretching vibrations of the methyl and methylene groups appear around 2960 cm⁻¹.
Trustworthiness: A Self-Validating Protocol for IR Acquisition (Liquid Film)
For a liquid sample like (trimethylsilyl)methyl acetate, the liquid film method is a straightforward and reliable way to obtain a high-quality IR spectrum.
Experimental Protocol:
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Sample Preparation: Place a single drop of neat (trimethylsilyl)methyl acetate onto a clean, dry salt plate (e.g., NaCl or KBr).
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Film Formation: Gently place a second salt plate on top of the first, allowing the liquid to spread into a thin, uniform film between the plates.
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Background Spectrum: Run a background spectrum with the empty spectrometer to account for atmospheric CO₂ and water vapor.
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Sample Spectrum: Place the salt plate assembly into the sample holder of the FTIR spectrometer and acquire the spectrum.
III. Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which can be used to confirm its structure.
Molecular Weight: 146.26 g/mol
| m/z | Relative Intensity | Proposed Fragment |
| 131 | Moderate | [M - CH₃]⁺ |
| 103 | Moderate | [M - CH₃CO]⁺ |
| 73 | High | [(CH₃)₃Si]⁺ |
| 43 | High | [CH₃CO]⁺ |
Data sourced from the NIST Chemistry WebBook.
Expertise & Experience: Interpreting the Mass Spectrum
The mass spectrum of (trimethylsilyl)methyl acetate does not typically show a strong molecular ion peak (m/z 146). The fragmentation pattern is dominated by cleavages characteristic of silyl ethers and esters. The base peak is often observed at m/z 73, corresponding to the stable trimethylsilyl cation, [(CH₃)₃Si]⁺. Another prominent peak at m/z 43 is due to the acetyl cation, [CH₃CO]⁺. The loss of a methyl group from the molecular ion gives rise to a fragment at m/z 131. Cleavage of the acetyl group results in a fragment at m/z 103.
Caption: Proposed mass spectral fragmentation pathway.
Trustworthiness: A Self-Validating Protocol for GC-MS Analysis
Gas chromatography-mass spectrometry (GC-MS) is the ideal technique for analyzing volatile compounds like (trimethylsilyl)methyl acetate.
Experimental Protocol:
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Sample Preparation: Prepare a dilute solution of (trimethylsilyl)methyl acetate (e.g., 1 mg/mL) in a volatile organic solvent such as dichloromethane or ethyl acetate.
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GC Conditions:
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Column: A nonpolar capillary column (e.g., DB-1 or HP-5ms).
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Injector Temperature: 250 °C.
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Oven Program: Start at 50 °C, hold for 1 minute, then ramp to 250 °C at 10 °C/min.
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Carrier Gas: Helium at a constant flow rate.
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MS Conditions:
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Ionization Mode: Electron Ionization (EI) at 70 eV.
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Mass Range: Scan from m/z 40 to 200.
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Ion Source Temperature: 230 °C.
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Conclusion
The combined application of ¹H NMR, ¹³C NMR, IR, and mass spectrometry provides a comprehensive and unambiguous characterization of (trimethylsilyl)methyl acetate. The spectral data presented in this guide, along with the detailed interpretations and validated experimental protocols, serve as a reliable reference for researchers and scientists working with this important chemical intermediate. The consistency across all four spectroscopic techniques confirms the structure and provides a benchmark for quality control and reaction monitoring.
References
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NIST. Chemistry WebBook, SRD 69. [Link]
